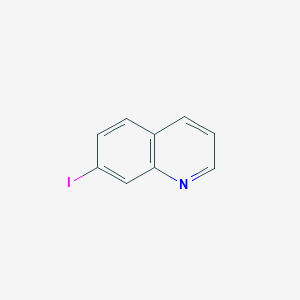

7-Iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Iodo-8-hydroxyquinoline from 2-Aminophenol

This technical guide details the synthesis of 7-Iodo-8-hydroxyquinoline (commonly known as Iodoquinol) starting from 2-aminophenol .

Critical Technical Note on Nomenclature & Precursors: Strictly speaking, "7-Iodoquinoline" (CAS 6623-91-2) refers to the quinoline ring with a single iodine atom at position 7 and no hydroxyl group. The synthesis of that specific molecule typically requires 3-iodoaniline as the starting material via a Skraup reaction. However, starting from 2-aminophenol inherently incorporates an oxygen atom at the 8-position, yielding 8-hydroxyquinoline as the core intermediate. Therefore, this guide focuses on the synthesis of 7-iodo-8-hydroxyquinoline (CAS 83-73-8), a critical amoebicide and chelating agent, which is the chemically logical product from this specific precursor.

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis proceeds through a two-stage linear pathway. The first stage constructs the heteroaromatic core using a modified Skraup cyclization, leveraging the ortho-hydroxyl group of the precursor. The second stage utilizes a regioselective Electrophilic Aromatic Substitution (EAS) to introduce iodine.

-

Stage 1 (Ring Construction): Condensation of 2-aminophenol with acrolein (or glycerol equivalent) to form 8-hydroxyquinoline (Oxine).

-

Stage 2 (Functionalization): Regioselective iodination at the C7 position using N-iodosuccinimide (NIS) to yield 7-iodo-8-hydroxyquinoline.

Reaction Pathway Diagram[1][2][3]

Figure 1: Linear synthetic pathway from 2-aminophenol to 7-iodo-8-hydroxyquinoline.

Part 2: Stage 1 - Synthesis of 8-Hydroxyquinoline (The Core)

The classical Skraup reaction uses glycerol and sulfuric acid, which dehydrates in situ to form acrolein.[1][2] However, for high-purity applications, a modified procedure using direct acrolein addition in aqueous acid is preferred to minimize polymerization side products ("tars") common in traditional Skraup conditions.

Mechanism: The Modified Skraup

-

Michael Addition: The amino group of 2-aminophenol attacks the

-carbon of acrolein. -

Cyclization: Electrophilic attack of the carbonyl carbon on the aromatic ring (ortho to the amine).

-

Dehydration & Oxidation: Loss of water and subsequent aromatization (often requiring a mild oxidant or disproportionation) yields the quinoline system.

Experimental Protocol

Reagents:

-

2-Aminophenol (1.0 eq)[3]

-

Acrolein (1.5 eq) [Warning: High Toxicity/Lachrymator][3]

-

6N Hydrochloric Acid (HCl)[3]

-

Sodium Hydroxide (NaOH) for neutralization

Workflow:

-

Dissolution: Dissolve 2-aminophenol (e.g., 10 mmol, 1.09 g) in 6N HCl (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Heat the solution to reflux (

). Slowly add acrolein (15 mmol, 1.0 mL) dropwise over 30 minutes. Slow addition is critical to prevent acrolein polymerization. -

Reaction: Continue reflux for 2 hours. The solution will darken.

-

Workup: Cool to room temperature. Adjust pH to 7.0 using 6N NaOH.[3]

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Validation: Purify via flash column chromatography (if necessary) or recrystallize from ethanol.

Data Specification (Stage 1 Product):

| Parameter | Value |

|---|---|

| Compound | 8-Hydroxyquinoline |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point |

Part 3: Stage 2 - Regioselective Iodination

Direct iodination of 8-hydroxyquinoline requires careful control. The hydroxyl group activates the ring at positions 5 and 7 (ortho and para). Using elemental iodine (

Mechanism: Electrophilic Aromatic Substitution

The 8-hydroxyl group is a strong activating group. While position 5 is para to the hydroxyl, position 7 is ortho. Under kinetic control with NIS, the 7-position is favored, likely due to hydrogen bonding stabilization with the adjacent hydroxyl group or steric factors preventing di-iodination if stoichiometry is controlled.

Experimental Protocol

Reagents:

-

8-Hydroxyquinoline (from Stage 1) (5.0 g, 34.4 mmol)[4]

-

N-Iodosuccinimide (NIS) (9.3 g, 41.3 mmol, 1.2 eq)

-

Chloroform (

) (150 mL) -

5% Aqueous

(Sodium Thiosulfate)[4]

Workflow:

-

Setup: Dissolve 8-hydroxyquinoline in

in a flask shielded from light (iodination reagents are photosensitive). -

Reaction: Add NIS in a single portion. Stir vigorously at

for 20 hours . -

Quench: Filter the resulting suspension (succinimide byproduct). Wash the filtrate (organic phase) with 5%

( -

Isolation: Dry the organic phase over

, filter, and evaporate the solvent under reduced pressure. -

Crystallization: Recrystallize the crude solid from Methanol/Water (

) to obtain pure 7-iodo-8-hydroxyquinoline.

Data Specification (Final Product):

| Parameter | Value |

|---|---|

| Target | 7-Iodo-8-hydroxyquinoline |

| Appearance | Light-yellow solid |

| Melting Point |

Part 4: Analytical Validation & Troubleshooting

Structural Logic Diagram (Regioselectivity)

Figure 2: Regioselectivity map showing the competition between C5 and C7 iodination.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Polymerization of acrolein | Add acrolein slower and ensure vigorous stirring. Maintain pH control during workup. |

| Formation of 5,7-Diiodo | Excess NIS or high temp | Strictly limit NIS to 1.2 equivalents. Do not exceed |

| Dark Product Color | Oxidation/Free Iodine | Wash thoroughly with Sodium Thiosulfate. Recrystallize from MeOH/Water. |

| Starting Material Remains | Incomplete Reaction | Monitor via TLC (Benzene:Ethyl Acetate 2:1). Extend reaction time if necessary. |

Part 5: References

-

Skraup Reaction Variants: The Skraup Synthesis of Quinolines. Organic Reactions. (Classic mechanism grounding).

-

Stage 1 Protocol (Acrolein/HCl): The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.

-

Stage 2 Protocol (NIS Iodination): Thieme Connect / Synfacts. A Straightforward Methodology for the Introduction of Aryl and Vinyl Substituents in the 5 or 7 Position of 8-Hydroxyquinoline.

-

Product Characterization: Sigma-Aldrich. 5-Chloro-7-iodo-8-quinolinol and related derivatives.

-

Antimicrobial Context: ResearchGate. Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives.

Sources

7-Iodoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide serves as an in-depth technical resource on 7-Iodoquinoline, a key heterocyclic building block in modern synthetic chemistry. With a focus on practical application and safety, this document provides the critical information necessary for researchers, medicinal chemists, and drug development professionals to effectively utilize this versatile compound in their work. We will cover its fundamental properties, essential safety protocols, and a detailed, field-tested experimental workflow for its application in catalysis.

Core Properties and Identification

A precise understanding of a compound's identity is the foundation of successful research and development. This compound is a derivative of quinoline where an iodine atom is substituted at the C7 position, a modification that makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Chemical Identity

Accurate identification is crucial for procurement, inventory management, and regulatory compliance.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 25334-12-7 [1][2][3] |

| Molecular Formula | C₉H₆IN |

| Molecular Weight | 255.06 g/mol [2] |

| InChI Key | RIYITFZDKHVMRQ-UHFFFAOYSA-N[1] |

Physicochemical and Handling Properties

These properties inform experimental design, from solvent choice to storage conditions.

| Property | Value | Source |

| Appearance | Brown Liquid | [1] |

| Purity | ~96% | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Safety and Handling: A Proactive Protocol

The safe handling of chemical reagents is of paramount importance. The hazard profile of this compound necessitates strict adherence to safety protocols to protect laboratory personnel. The information below is synthesized from available supplier safety data.

GHS Hazard Identification

Based on available data, this compound is classified with the following hazards:

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to exposure prevention is mandatory when working with this compound.

Engineering Controls:

-

All manipulations should be performed within a certified chemical fume hood to prevent inhalation.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes that could cause serious eye damage.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a flame-resistant lab coat must be worn.

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

First Aid Measures

In the event of accidental exposure, immediate and correct first aid is critical.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]

-

After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The iodine substituent on this compound makes it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern drug discovery for constructing biaryl structures.

Representative Protocol for Suzuki-Miyaura Coupling

The following protocol details a standard procedure for coupling this compound with a generic arylboronic acid.

Workflow for Suzuki-Miyaura Coupling of this compound

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Step-by-Step Methodology:

-

Reagent Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water that has been previously degassed by sparging with nitrogen or argon for 30 minutes.

-

Inerting the System: Seal the flask and purge the headspace with an inert gas (nitrogen or argon) for 15 minutes.

-

Catalyst Introduction: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain the inert atmosphere throughout the reaction.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 7-arylquinoline product.

Authoritative Grounding & Mechanistic Causality

The choices made in this protocol are deliberate and grounded in the established mechanism of the Suzuki-Miyaura coupling.

-

The Role of the Base: The base (e.g., K₂CO₃) is not merely a pH modifier. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻). This boronate is essential for the subsequent transmetalation step, where the aryl group is transferred from boron to the palladium center.

-

The Inert Atmosphere: The active catalytic species is a Palladium(0) complex. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Therefore, rigorously removing oxygen through degassing and maintaining an inert atmosphere is critical for catalytic efficiency and reproducibility.

-

The Solvent System: A biphasic solvent system like dioxane/water is often optimal. The organic solvent (dioxane) solubilizes the organohalide and the catalyst, while the aqueous phase solubilizes the inorganic base and facilitates the formation of the active boronate species. This ensures all components can interact effectively at the solvent interface.

Conclusion

This compound is a valuable and reactive intermediate for synthetic chemists, particularly in the fields of pharmaceutical and materials science. Its utility in forming new carbon-carbon bonds via established methods like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. A comprehensive understanding of its chemical properties, coupled with a disciplined approach to safety and handling, will enable researchers to leverage its full potential while maintaining a safe laboratory environment.

References

Sources

Sourcing and Synthesis of 7-Iodoquinoline: A Technical Guide for Chemical Researchers

For researchers, scientists, and professionals in drug development, the timely acquisition of high-quality starting materials and intermediates is paramount to the success of a project. 7-Iodoquinoline, a key heterocyclic building block, is no exception. Its utility in the synthesis of a variety of bioactive molecules necessitates a clear understanding of its commercial availability, avenues for in-house synthesis, and the quality control measures required to ensure its suitability for research and development. This technical guide provides an in-depth overview of these critical aspects, empowering you to make informed decisions for your procurement and synthetic strategies.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. The presence of the iodine atom at the 7-position imparts unique reactivity, making it a valuable precursor in a range of chemical transformations. Halogenated quinolines, in general, are pivotal intermediates in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antineurodegenerative properties[1][2]. The iodo-substituent, in particular, serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.

Commercial Availability and Supplier Evaluation

While a wide array of substituted quinolines are commercially available, sourcing this compound (CAS No: 25334-12-7) requires careful supplier evaluation. It is less common than some of its derivatives, such as 5-chloro-7-iodo-8-quinolinol (Clioquinol). Researchers should anticipate that it may be offered by specialized chemical suppliers and may have longer lead times.

Table 1: Representative Commercial Supplier Information for this compound

| Supplier (Example) | Product Number (Example) | Purity (Typical) | Available Quantities | Price (Illustrative) |

| Sigma-Aldrich | - | ≥97% | 1g, 5g | Contact for pricing |

| TCI America | - | >98% (GC) | 1g, 5g | Contact for pricing |

| Oakwood Chemical | - | 95% | 1g, 5g, 25g | Contact for pricing |

| Santa Cruz Biotechnology | - | - | 1g, 5g | Contact for pricing |

Note: The information in this table is illustrative and subject to change. Researchers are advised to contact suppliers directly for current product specifications, availability, and pricing.

Workflow for Supplier Qualification:

When procuring this compound, a systematic approach to supplier qualification is crucial to mitigate risks associated with purity, consistency, and reliability.

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 7-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Sonogashira coupling reaction as applied to 7-iodoquinoline. The content herein is structured to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling researchers to confidently and effectively utilize this powerful carbon-carbon bond-forming methodology. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the introduction of alkynyl groups at the 7-position via Sonogashira coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1]

The Strategic Importance of the Sonogashira Coupling with this compound

The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst in the presence of an amine base.[2][3] Its significance in the context of this compound lies in its ability to introduce diverse alkynyl functionalities onto the quinoline core under relatively mild conditions, a crucial feature for the late-stage functionalization of complex molecules in drug discovery programs.[2] The resulting 7-alkynylquinolines are valuable intermediates for the synthesis of a wide range of biologically active compounds and functional materials.

Unraveling the Mechanism: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product.

The Copper Cycle: The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the overall transformation. The amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide generated during the reaction.

Figure 1: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.

Core Components of the Sonogashira Coupling of this compound

Successful execution of the Sonogashira coupling hinges on the judicious selection of several key components:

-

This compound (The Substrate): As an aryl iodide, this compound is a highly reactive substrate for the Sonogashira coupling. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating oxidative addition to the palladium(0) catalyst.[4] In cases of di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, the coupling reaction will selectively occur at the more reactive iodo-position.[4]

-

Terminal Alkynes (The Coupling Partner): A wide variety of terminal alkynes can be coupled with this compound. For sensitive or gaseous alkynes, the use of a trimethylsilyl (TMS) protected alkyne, such as trimethylsilylacetylene, is a common and convenient strategy.[2][3] The TMS group can be readily removed in situ or in a subsequent step.[2][3]

-

Palladium Catalyst (The Workhorse): Both palladium(0) and palladium(II) pre-catalysts can be employed. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).

-

Copper(I) Co-catalyst (The Accelerator): Copper(I) iodide (CuI) is the most frequently used co-catalyst. It significantly increases the reaction rate.[2] However, it's important to note that the presence of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen.[2] Therefore, reactions are typically performed under an inert atmosphere.[2]

-

Base (The Activator and Neutralizer): An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydroiodic acid (HI) formed during the reaction.

-

Solvent (The Medium): A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can influence reaction rates and solubility of the reagents.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

Protocol 1: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general guideline and can be adapted for various terminal alkynes.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine)

-

Anhydrous Solvent (e.g., THF or DMF)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol is specifically for the coupling with TMS-acetylene, often followed by in-situ or subsequent deprotection.

Materials:

-

This compound

-

Trimethylsilylacetylene (TMSA)

-

Pd(PPh₃)₄

-

CuI

-

Triethylamine

-

Anhydrous THF

-

Tetrabutylammonium fluoride (TBAF) (for deprotection)

-

Inert Gas

Procedure:

-

Follow steps 1-4 of Protocol 1, using trimethylsilylacetylene as the terminal alkyne.

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-

For in-situ deprotection, add a solution of TBAF (1.1 eq., 1M in THF) to the reaction mixture and stir for an additional 1-2 hours at room temperature.

-

If not performing in-situ deprotection, work up the reaction as described in steps 6-9 of Protocol 1 to isolate the TMS-protected product. The TMS group can then be removed in a separate step using TBAF or other appropriate methods.[2]

Tabulated Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various alkynes. These should be considered as starting points for optimization.

| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N | THF or DMF | 25-60 | 4-12 | High |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | Et₃N/DMF | DMF | 50-80 | 6-16 | Moderate to High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (1-3) | CuI (2-5) | Et₃N | THF | 25 | 2-6 | High |

| 1-Hexyne | Pd(PPh₃)₄ (2-5) | CuI (5-10) | DIPEA | Acetonitrile | 60-80 | 8-18 | Good |

| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | Et₃N | DMF | 50 | 12 | Good |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Sonogashira coupling experiment involving this compound.

Figure 2: General experimental workflow for the Sonogashira coupling of this compound.

Safety and Handling Considerations

As with any chemical reaction, adherence to strict safety protocols is essential.

-

This compound and its derivatives: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric, especially after use in hydrogenation reactions.[5] Handle in an inert atmosphere when dry.[5] Consult the safety data sheet (SDS) for the specific catalyst being used.

-

Copper(I) Iodide: While having relatively low toxicity, CuI should still be handled with care.[6] Avoid creating dust.

-

Amine Bases: Triethylamine and other amine bases are flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.

-

Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the homocoupling of alkynes (Glaser coupling) and to protect the air-sensitive palladium(0) catalyst.[2]

-

General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment. Pd-catalyzed cross-coupling reactions can be exothermic, and appropriate precautions should be taken, especially when scaling up reactions.[7]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 7-alkynylquinolines. By understanding the underlying mechanism and carefully selecting reaction components, researchers can efficiently generate a diverse array of compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.

References

-

Sonogashira coupling. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

-

Razafindrainibe F, Voros C, Jagadeesh Y, et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]. Accessed January 30, 2026.

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]. Accessed January 30, 2026.

-

Sonogashira Coupling Reaction Exam Prep. Pearson. [Link]. Accessed January 30, 2026.

-

Cross-Coupling of Alkynylsilanes. Gelest. [Link]. Accessed January 30, 2026.

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]. Accessed January 30, 2026.

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]. Accessed January 30, 2026.

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]. Accessed January 30, 2026.

-

Yang Q. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]. Accessed January 30, 2026.

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]. Accessed January 30, 2026.

-

Sonogashira cross-coupling reaction. YouTube. [Link]. Accessed January 30, 2026.

-

A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. [Link]. Accessed January 30, 2026.

-

Safety Data Sheet: Copper(I) iodide. Carl ROTH. [Link]. Accessed January 30, 2026.

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]. Accessed January 30, 2026.

-

Standard Operating Procedure. UCLA. [Link]. Accessed January 30, 2026.

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]. Accessed January 30, 2026.

-

An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. [Link]. Accessed January 30, 2026.

- Process for the synthesis of quinoline derivatives.

-

Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. [Link]. Accessed January 30, 2026.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]. Accessed January 30, 2026.

-

SAFETY DATA SHEET : Copper Iodide. Samrat Pharmachem Limited. [Link]. Accessed January 30, 2026.

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]. Accessed January 30, 2026.

-

LCSS: PALLADIUM ON CARBON. Princeton University. [Link]. Accessed January 30, 2026.

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]. Accessed January 30, 2026.

-

Palladium catalyst recovery using scavenger resin. SpinChem. [Link]. Accessed January 30, 2026.

-

Conventional methods of quinoline synthesis. ResearchGate. [Link]. Accessed January 30, 2026.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]. Accessed January 30, 2026.

-

Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. ARKIVOC. [Link]. Accessed January 30, 2026.

-

Palladium on carbon safe handling. Future4200. [Link]. Accessed January 30, 2026.

-

Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]. Accessed January 30, 2026.

-

Diazonium compound. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

-

Copper(I) iodide. Szabo-Scandic. [Link]. Accessed January 30, 2026.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 6. calibrechem.com [calibrechem.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

synthesis of 7-alkynyl-7-deazapurine derivatives using 7-Iodoquinoline

Application Note: Precision Synthesis of 7-Alkynyl-7-Deazapurine Derivatives via Sonogashira Cross-Coupling

Executive Summary & Critical Nomenclature Note

Objective: This guide details the synthesis of 7-alkynyl-7-deazapurine derivatives , a privileged scaffold in antiviral (e.g., Islatravir) and anticancer drug discovery.

Critical Technical Correction: The request referenced "7-Iodoquinoline" as the starting material for "7-alkynyl-7-deazapurine" synthesis. These are distinct heterocycles.

-

This compound is a benzopyridine; coupling yields 7-alkynylquinolines (kinase inhibitors).

-

7-Iodo-7-deazapurine (7-iodopyrrolo[2,3-d]pyrimidine) is the correct structural precursor for 7-alkynyl-7-deazapurines.

This protocol exclusively details the use of 7-iodo-7-deazapurine precursors , as chemically required to generate the target scaffold.

Scientific Background: The C7-Functionalization Strategy

7-Deazapurines (pyrrolo[2,3-d]pyrimidines) mimic natural purines but lack the N7 nitrogen. This modification prevents N7-glycosylation and increases the hydrophobicity of the major groove face in DNA/RNA duplexes.

Why Synthesize 7-Alkynyl Derivatives?

-

Polymerase Selectivity: The C7-alkynyl group projects into the major groove of the polymerase active site. In viral polymerases (e.g., HIV RT, HCV NS5B), this steric bulk can induce chain termination or translocation inhibition.

-

Fluorescence: Conjugation of the deazapurine core with alkynes often yields fluorescent nucleosides useful as molecular probes.

-

Stability: The C-C glycosidic bond (in C-nucleosides) or the modified base confers resistance to purine nucleoside phosphorylases (PNP).

The Synthetic Challenge: The electron-rich nature of the pyrrole ring in 7-deazapurines makes the C7 position susceptible to electrophilic attack, but for carbon-carbon bond formation, Sonogashira cross-coupling on a halogenated precursor (7-iodo) is the gold standard.

Experimental Protocol: Sonogashira Coupling of 7-Iodo-7-Deazapurines

This protocol describes the coupling of 7-iodo-7-deaza-2'-deoxyadenosine (substrate) with a terminal alkyne.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 7-Iodo-7-deaza-2'-deoxyadenosine (or aglycone) | Electrophile (Ar-I) |

| Reagent | Terminal Alkyne (e.g., Ethynylbenzene, Propargyl alcohol) | Nucleophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Pd(0) Source |

| Co-Catalyst | Copper(I) Iodide (CuI) | Activates Alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Proton Scavenger |

| Solvent | Anhydrous DMF (N,N-Dimethylformamide) | Polar Aprotic Medium |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of dry Argon (Ar) or Nitrogen (N₂).

-

Why: Pd(0) catalysts are sensitive to oxidation; O₂ promotes homocoupling of alkynes (Glaser coupling), reducing yield.

Step 2: Reagent Loading

-

Add 7-iodo-7-deazapurine substrate (1.0 equiv, e.g., 0.5 mmol).

-

Add CuI (0.1 equiv, 0.05 mmol).

-

Add Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol).

-

Note: Add the solid catalyst last to minimize air exposure.

Step 3: Solvation and Degassing

-

Add Anhydrous DMF (5 mL, 0.1 M concentration).

-

Add Et₃N (2.0 equiv, 1.0 mmol).

-

Add Terminal Alkyne (1.2–1.5 equiv).

-

Degassing: Immediately degas the solution by bubbling Ar through the liquid for 5–10 minutes (sparging) or using the freeze-pump-thaw method (3 cycles).

Step 4: Reaction

-

Stir the mixture at room temperature for 4–12 hours.

-

Optimization: If conversion is slow (monitored by TLC), heat to 50°C. Avoid temperatures >80°C to prevent degradation of the nucleoside sugar moiety.

Step 5: Work-up and Purification

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove DMF.

-

Resuspend the residue in MeOH/CH₂Cl₂ (1:9) and filter through a Celite pad to remove metal precipitates.

-

Purify via Silica Gel Flash Chromatography .

-

Eluent: Gradient of MeOH (0–10%) in CH₂Cl₂.

-

Observation: 7-alkynyl products are typically highly fluorescent under UV (254/365 nm).

-

Mechanistic Workflow & Visualization

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle.[1] The specific challenge with 7-deazapurines is the potential for the N1 or N3 nitrogens to coordinate with Palladium, poisoning the catalyst.

Caption: Catalytic cycle for the Sonogashira coupling of 7-iodo-7-deazapurines. The Copper cycle activates the alkyne, facilitating transmetalation onto the Palladium center.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is trustworthy, use these checkpoints:

| Issue | Diagnosis | Solution |

| No Reaction | Catalyst Poisoning | The N3 of deazapurine may bind Pd.[2] Fix: Increase Pd loading to 10 mol% or use a bulky ligand like Buchwald's phosphines (e.g., XPhos) to sterically hinder N-coordination. |

| Homocoupling (Glaser) | Oxygen Leak | The alkyne dimerizes (R-C≡C-C≡C-R). Fix: Re-degas solvents rigorously. Switch to "Copper-free" conditions using PdCl₂(PPh₃)₂ and pyrrolidine. |

| Low Solubility | Nucleoside aggregation | Unprotected nucleosides aggregate in non-polar solvents. Fix: Protect hydroxyls (e.g., acetyl or silyl groups) before coupling, or use water-soluble phosphines (TPPTS) in aqueous DMF. |

| Black Precipitate | Pd Aggregation | "Palladium black" formation indicates catalyst decomposition. Fix: Add excess PPh₃ ligand to stabilize the Pd species. |

References

-

Seela, F., & Peng, X. (2006). 7-Alkynyl-7-deaza-2'-deoxyadenosines: Syntheses, properties and solid-phase synthesis of oligonucleotides. Organic & Biomolecular Chemistry.[3][1][4][5][6][7]

-

Hocek, M., et al. (2011). Synthesis and antiviral activity of 7-substituted 7-deazapurine nucleosides.[8] Bioorganic & Medicinal Chemistry.[1][5][9][10]

-

Sonogashira, K. (2002).[3] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4] Journal of Organometallic Chemistry.[3]

-

Bergstrom, D. E. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Nucleic Acid Chemistry. Current Protocols in Nucleic Acid Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 7-Iodoquinoline for the Synthesis of Novel Kinase Inhibitors

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology.[1][2] The quinoline ring system has emerged as a privileged scaffold in medicinal chemistry due to its "druggability," versatility, and synthetic accessibility.[3][4] Numerous FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, feature a quinoline core, underscoring its importance in the development of targeted therapies.[3][5] These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity.[1][6]

The strategic functionalization of the quinoline scaffold is paramount for achieving high potency and selectivity. The C-4, C-6, and C-7 positions have been identified as key sites for modification to design novel and effective tyrosine kinase inhibitors.[7] This guide focuses on the synthetic utility of 7-iodoquinoline as a versatile starting material for generating libraries of potential kinase inhibitors through various palladium-catalyzed cross-coupling reactions. The iodine substituent at the 7-position provides a reactive handle for introducing diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Strategies: The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, allowing for the reliable and reproducible formation of carbon-carbon and carbon-heteroatom bonds.[8] For this compound, three key reactions are particularly powerful for diversification: the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions offer a robust platform for medicinal chemists to modify the quinoline scaffold and explore the chemical space around the kinase ATP-binding pocket.[8]

Core Reaction Principles

The general catalytic cycle for these reactions involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.[9]

-

Transmetalation (Suzuki and Sonogashira) or Carbopalladation (Heck): The coupling partner (an organoboron compound in Suzuki, a terminal alkyne in Sonogashira, or an alkene in Heck) reacts with the palladium(II) intermediate.[9][10]

-

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.[9]

The choice of coupling partner allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, which can be tailored to interact with specific residues within the kinase active site.

Visualizing the Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor for generating diverse kinase inhibitor scaffolds via key cross-coupling reactions.

Caption: Synthetic pathways from this compound to kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron species, making it highly suitable for introducing aryl or heteroaryl moieties at the 7-position of the quinoline ring.[11][12]

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | Sigma-Aldrich | 97% |

| Arylboronic acid | Combi-Blocks | >95% |

| Pd(PPh₃)₄ | Strem Chemicals | 99% |

| K₂CO₃ | Fisher Scientific | ACS Grade |

| 1,4-Dioxane | Acros Organics | Anhydrous |

| Toluene | J.T. Baker | Anhydrous |

| Water | Milli-Q | Deionized |

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane/toluene/water (4:1:1, 5 mL) to the flask via syringe.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoline.

Self-Validation: The success of the reaction is confirmed by the disappearance of the this compound spot on TLC and the appearance of a new, less polar product spot. Further confirmation is obtained through LC-MS analysis, which will show the expected molecular weight of the coupled product. ¹H NMR spectroscopy should confirm the presence of signals corresponding to both the quinoline and the newly introduced aryl group.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to alkynyl-substituted quinolines.[13][14] This is a valuable strategy for introducing linear, rigid linkers or pharmacophores.[8]

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | Sigma-Aldrich | 97% |

| Terminal Alkyne | GFS Chemicals | >95% |

| PdCl₂(PPh₃)₂ | Acros Organics | 99% |

| CuI | Alfa Aesar | 99.5% |

| Triethylamine (Et₃N) | EMD Millipore | Anhydrous |

| Tetrahydrofuran (THF) | Macron Fine Chemicals | Anhydrous |

Procedure:

-

To a flame-dried, two-neck round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.

-

Add the terminal alkyne (1.1 mmol, 1.1 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the 7-alkynylquinoline product.

Self-Validation: Successful coupling is indicated by the consumption of starting materials as observed by TLC. LC-MS analysis will confirm the formation of the product with the correct mass. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the alkyne protons and carbons, respectively.

Protocol 3: Heck Reaction of this compound with an Alkene

The Heck reaction is a powerful method for the vinylation of aryl halides, enabling the synthesis of 7-alkenylquinolines.[15][16][17]

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | TCI America | >98% |

| Alkene (e.g., n-butyl acrylate) | Ark Pharm | >99% |

| Pd(OAc)₂ | Oakwood Chemical | 98% |

| P(o-tolyl)₃ | Beantown Chemical | 97% |

| N,N-Diisopropylethylamine (DIPEA) | Chem-Impex | >99% |

| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (3 mL) and DIPEA (2.0 mmol, 2.0 eq) to the tube.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel to obtain the desired 7-alkenylquinoline.

Self-Validation: Progress is monitored by TLC for the disappearance of this compound. The product's identity is confirmed by LC-MS for the expected molecular weight and by ¹H NMR, which should show characteristic vinylic proton signals with the expected coupling constants for trans stereochemistry.[16]

Data Summary and Structure-Activity Relationship (SAR) Insights

The diversification of the 7-position of the quinoline ring allows for a systematic exploration of the SAR. The table below summarizes the types of chemical diversity that can be introduced using the described protocols and their potential impact on kinase inhibitory activity.

| Coupling Reaction | Introduced Moiety | Potential SAR Insights | Target Kinase Examples |

| Suzuki | Aryl, Heteroaryl | Probing hydrophobic pockets; forming hydrogen bonds with hinge region residues. | EGFR, VEGFR, Src[4][7][18] |

| Sonogashira | Alkynyl, Arylalkynyl | Accessing deeper pockets; providing rigid linkers for fragment-based design. | p38-α MAPK, JNK3[4] |

| Heck | Alkenyl, Styrenyl | Introducing conformational constraints; exploring π-π stacking interactions. | Pim-1[19] |

Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow from the initial synthesis using this compound to the biological evaluation of the resulting compounds.

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Heck—provide medicinal chemists with a powerful toolkit for rapidly generating diverse libraries of 7-substituted quinolines. This approach facilitates the systematic exploration of structure-activity relationships, which is critical for the development of potent and selective kinase inhibitors. Future work could involve the application of more advanced coupling methodologies, such as C-H activation, to further expand the accessible chemical space and uncover new classes of kinase modulators.

References

-

Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 28(1), 353. [Link]

-

Heck Reaction: easy Mechanism, applications. (2022, August 7). Chemistry Notes. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(28), 19357–19375. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 28(19), 6982. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(18), 5642. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 42. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1028–1039. [Link]

-

Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of the American Chemical Society, 144(31), 14216–14227. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-113. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 9(1), e202303551. [Link]

-

Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3549. [Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4843–4853. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 11-23. [Link]

-

Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4475. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, 19(2), e202300438. [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(8), 3059–3073. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

-

Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. (2025, May 11). YouTube. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(1), 384. [Link]

Sources

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

experimental setup for palladium-catalyzed cross-coupling of 7-Iodoquinoline

Application Note: Optimized Palladium-Catalyzed Cross-Coupling Protocols for 7-Iodoquinoline Scaffolds

Executive Summary & Strategic Rationale

This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for kinase inhibitors, antimalarials, and receptor modulators. While the C7-iodine bond offers a reactive handle for oxidative addition, the quinoline nitrogen (N1) presents a formidable challenge: Catalyst Poisoning .

Unlike simple aryl halides, the basic nitrogen of the quinoline ring can displace phosphine ligands or coordinate to the electrophilic Palladium(II) intermediate, forming an off-cycle "resting state" that halts turnover.

This guide moves beyond generic textbook conditions. We prioritize sterically demanding, electron-rich phosphine ligands (Buchwald-type) and Palladacycle Precatalysts (G3/G4 series). These systems create a steric wall that prevents N-coordination while facilitating oxidative addition into the electron-deficient C-I bond.

Critical Reaction Parameters (The "Why")

Before executing the protocols, understand the mechanistic levers:

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Source | Pd-Precatalysts (e.g., XPhos Pd G3) | Mixing Pd(OAc)₂ + Ligand in situ is risky. The quinoline nitrogen can intercept Pd(II) before the phosphine binds. Precatalysts guarantee a 1:1 Pd:Ligand ratio and rapid activation. |

| Ligand Class | Biaryl Phosphines (XPhos, SPhos, BrettPhos) | These bulky ligands facilitate reductive elimination and, crucially, sterically block the metal center from coordinating with the quinoline nitrogen. |

| Base Selection | Inorganic Carbonates/Phosphates | Strong alkoxide bases (NaOtBu) can be incompatible with sensitive functional groups. Weak bases (K₂CO₃, K₃PO₄) buffered in aqueous mixtures are preferred for Suzuki couplings. |

| Solvent System | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential. Avoid DMF/DMAc if possible, as they can exacerbate metal leaching or decomposition at high temperatures. |

Visualizing the Challenge: The Catalyst Poisoning Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination trap caused by the quinoline nitrogen.

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the quinoline nitrogen sequesters the palladium. Bulky ligands are required to destabilize this trap.

Protocol A: Robust Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of biaryl quinolines (e.g., 7-phenylquinoline derivatives). System: Pd(dppf)Cl₂ (Standard) or XPhos Pd G3 (Challenging).

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G3 (2 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 mmol, 255 mg) and the aryl boronic acid (1.2 mmol).

-

Catalyst Addition: Add the Palladium catalyst.

-

Note: If using XPhos Pd G3, handle quickly in air; it is stable but prolonged exposure to moisture is detrimental.

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Introduction: Syringe in degassed 1,4-Dioxane (4 mL) followed by the 2.0 M K₂CO₃ solution (1.5 mL).

-

Why: The biphasic system helps solubilize inorganic byproducts while keeping the organic phase active.

-

-

Reaction: Heat the block to 80–100 °C for 4–12 hours.

-

Monitoring: Check TLC or LCMS. Look for the disappearance of the starting material (M+H 256).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amine side chains (e.g., morpholine, piperazine) to modulate solubility. System: BrettPhos Pd G3 / NaOtBu.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1–3 mol%)

-

Alternative: RuPhos Pd G3 for secondary amines; BrettPhos is superior for primary amines.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: This reaction is highly sensitive to oxygen and moisture . Ideally, set up in a glovebox. If on a bench, use rigorous Schlenk techniques.

-

Solids Charge: Add this compound, solid amine (if applicable), NaOtBu, and BrettPhos Pd G3 to the vial.

-

Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate).

-

Activation: Stir at room temperature for 1 minute to ensure homogeneity.

-

Heating: Heat to 80–100 °C .

-

Observation: The solution often turns from pale yellow to a rich amber/brown. If it turns black immediately (Pd precipitation), the catalyst has died (likely O₂ ingress).

-

-

Conversion Check: Monitor by LCMS after 2 hours. This compound converts rapidly under these conditions.

-

Workup: Filter through a pad of Celite to remove salts. Rinse with DCM.[1] Concentrate and purify.

Workflow Decision Tree

Use this logic to select the correct protocol for your specific derivative.

Figure 2: Decision matrix for selecting catalyst systems based on coupling partners.

Troubleshooting & Optimization

| Observation | Diagnosis | Remediation |

| Reaction Stalls at ~50% | Catalyst Poisoning | Add 1-2 mol% additional catalyst. Switch to a bulkier ligand (e.g., from PPh₃ to XPhos) to prevent N-coordination. |

| Pd Black Formation | Catalyst Aggregation | Oxygen leak or insufficient ligand stabilization. Ensure rigorous degassing. Use G3 precatalysts instead of separate Pd/Ligand sources. |

| Homocoupling (Biaryl) | Oxidation | In Suzuki couplings, this indicates O₂ presence. Regas solvents.[1][2] Reduce base concentration slightly. |

| De-iodination (Hydrodehalogenation) | Hydride Source | Often occurs in alcoholic solvents (ethanol/isopropanol). Switch to Dioxane or Toluene. |

References

-

Suzuki-Miyaura Coupling Mechanism & Applications Source: Chemistry LibreTexts / Nobel Prize Foundation Context: Foundational mechanism of Pd-catalyzed cross-coupling and the role of boronic acids. URL:[Link]

-

Buchwald-Hartwig Amination Guide Source: University of Groningen / Buchwald Lab Context: Detailed protocols for C-N bond formation using dialkylbiaryl phosphine ligands (BrettPhos/RuPhos). URL:[Link]

-

Overcoming Heterocycle Poisoning in C-H Activation Source: National Institutes of Health (PMC) Context: Discusses the specific mechanism of nitrogen-containing heterocycles (pyridines/quinolines) poisoning Pd catalysts and strategies to overcome it. URL:[Link]

Sources

Application Note: A Step-by-Step Protocol for the Buchwald-Hartwig Amination of 7-Iodoquinoline

Abstract: This guide provides a comprehensive, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 7-iodoquinoline. Designed for researchers in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explain the critical reasoning behind experimental choices. We will delve into catalyst selection, reaction optimization, and troubleshooting, ensuring a robust and reproducible methodology for the synthesis of valuable 7-aminoquinoline derivatives.

Introduction: The Strategic Importance of 7-Aminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The introduction of an amino group at the 7-position unlocks access to a vast chemical space for analog synthesis, enabling the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination has emerged as a transformative tool for forging C–N bonds, offering a powerful and versatile alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][3]

This palladium-catalyzed cross-coupling reaction allows for the direct formation of a bond between the sp²-hybridized carbon of an aryl halide and the nitrogen of an amine.[4] Its development has revolutionized the synthesis of arylamines, providing an efficient pathway under relatively mild conditions with broad functional group tolerance.[3][5] This application note will provide a detailed protocol for the coupling of this compound, a heteroaromatic iodide, addressing the specific challenges and optimization parameters required for success.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[8]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

Reductive Elimination: The final C–N bond is formed as the desired 7-aminoquinoline product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, which collectively dictate the success of the transformation.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Guided Protocol for Success

This protocol details the coupling of this compound with morpholine, a representative secondary amine. The principles and steps can be adapted for other primary and secondary amines with appropriate optimization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Commercially Available | Store in a cool, dark place. |

| Morpholine | Anhydrous, >99% | Commercially Available | Handle in a fume hood. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Hygroscopic; store in a desiccator. |

| XPhos | >98% | Commercially Available | Air-sensitive; handle under inert gas. |

| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Highly reactive with water; handle under inert gas. |

| Toluene | Anhydrous | Commercially Available | Use a freshly opened bottle or from a solvent purification system. |

| Diethyl ether | Anhydrous | Commercially Available | For work-up. |

| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Causality Behind Experimental Choices

-

Aryl Halide (this compound): Aryl iodides are highly reactive in the oxidative addition step. However, a potential pitfall is the formation of palladium iodide dimers, which can inhibit the catalyst.[2][4] The use of a highly active, bulky ligand like XPhos helps to mitigate this by favoring the formation of a monoligated palladium species, which is more reactive.[2]

-

Palladium Source (Pd(OAc)₂): Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[6] While preformed Pd(0) sources like Pd₂(dba)₃ can be used, Pd(OAc)₂ is often more convenient to handle.

-

Ligand (XPhos): The choice of ligand is arguably the most critical parameter. For a heteroaromatic substrate like this compound, a bulky, electron-rich biaryl monophosphine ligand is essential.[9] XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides the steric bulk to promote reductive elimination and prevent catalyst decomposition, while its electron-donating nature facilitates the initial oxidative addition.[8]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[6] Sodium tert-butoxide is highly effective and widely used. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ could be screened, though this may require higher temperatures or longer reaction times.[6]

-

Solvent (Toluene): Anhydrous, non-polar aprotic solvents are standard.[6] Toluene is an excellent choice due to its high boiling point and ability to dissolve the organometallic intermediates. Dioxane is another common solvent and has been reported to be particularly effective for couplings involving aryl iodides.[2] It is critical to use anhydrous solvents to prevent quenching of the base and hydrolysis of catalyst intermediates.

Step-by-Step Reaction Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Glovebox/Inert Atmosphere Setup:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 255 mg).

-

In the same flask, add Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%).

-

Add XPhos (0.04 mmol, 19.1 mg, 4 mol%).

-

Finally, add sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 eq.).

-

Seal the flask with a rubber septum.

-

-

Reagent Addition:

-

Remove the flask from the glovebox and connect it to a Schlenk line.

-

Using a syringe, add anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 105 µL, 1.2 eq.) via syringe.

-

Purge the flask with inert gas for 2-3 minutes by bubbling the gas through the solution.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. The color should change, often becoming dark brown or black.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots periodically by syringe under a positive pressure of inert gas. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product, 7-(morpholin-4-yl)quinoline, should be more polar than the starting this compound.

-

The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by the consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 7-(morpholin-4-yl)quinoline.

-

Summary of Key Experimental Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Morpholine | 1.2 - 1.5 equivalents |

| Pd Source | Pd(OAc)₂ | 1 - 2 mol% |

| Ligand | XPhos | 2 - 4 mol% |

| Base | NaOtBu | 1.4 - 2.0 equivalents |

| Solvent | Toluene (anhydrous) | ~0.2 M concentration |

| Temperature | 80 - 110 °C | Optimization may be required depending on the amine. |

| Atmosphere | Inert (N₂ or Ar) | Critical for catalyst stability and base integrity. |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous conditions.3. Base is old or has been improperly handled. | 1. Use a glovebox for setup. Use a pre-catalyst.2. Use freshly purified anhydrous solvents.3. Use a fresh bottle of base. |

| Formation of Dehalogenated Byproduct (Quinoline) | 1. Presence of water.2. β-hydride elimination if amine has β-hydrogens. | 1. Ensure strictly anhydrous conditions.2. Use a ligand that promotes faster reductive elimination (e.g., XPhos). |

| Dark, Tarry Mixture with Low Yield | Catalyst decomposition at high temperature. | Lower the reaction temperature and increase reaction time. Screen a different ligand or solvent. |

References

-

Buchwald-Hartwig amination - Name-Reaction.com. [Link]

-

Buchwald–Hartwig amination - Grokipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Lukin, K., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ACS Chemical Biology, 6(8), 837-842. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 62(17), 6066-6068. [Link]

-

Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

-

Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-substituted-4-anilino-7-chloroquinolines. Bioorganic & Medicinal Chemistry, 12(14), 3735-3743. [Link]

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]